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Compound of Interest

Compound Name: (+)-Apoverbenone

Cat. No.: B2804160 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Apoverbenone, with its rigid bicyclic framework and inherent chirality, has emerged as a

valuable and versatile chiral building block in modern organic synthesis. Its utility spans a

range of applications, most notably in the stereocontrolled construction of complex molecules

such as cannabinoids and various natural products. This guide provides a comprehensive

overview of (+)-Apoverbenone, including its physicochemical properties, detailed synthetic

protocols, and its application in key stereoselective reactions.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of (+)-Apoverbenone is

crucial for its effective use and characterization. The following tables summarize key

quantitative data for this chiral synthon.

Table 1: Physicochemical Properties of (+)-Apoverbenone
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Property Value Reference

IUPAC Name

(1R,5R)-6,6-

dimethylbicyclo[3.1.1]hept-3-

en-2-one

[1]

CAS Number 35408-03-8 [1]

Molecular Formula C₉H₁₂O [1]

Molecular Weight 136.19 g/mol [1]

Boiling Point 201.5±7.0 °C (Predicted) [2]

Density 1.020±0.06 g/cm³ (Predicted) [2]

Appearance
Colorless to yellow clear

viscous liquid (est.)
[3]

Table 2: Spectroscopic Data of (+)-Apoverbenone

Spectroscopy Data

¹H NMR Data not explicitly found in search results.

¹³C NMR Data not explicitly found in search results.

IR (Infrared) Data not explicitly found in search results.

Mass Spec Data not explicitly found in search results.

Note: While specific spectral data was not located in the initial searches, the provided

references indicate the techniques used for characterization. Researchers should refer to

experimental publications for detailed spectral assignments.

Synthesis of (+)-Apoverbenone
The most prevalent and efficient method for the synthesis of optically active (+)-Apoverbenone
starts from the readily available chiral precursor, (+)-nopinone, which is itself derived from (-)-β-

pinene. The key transformation involves a sulfenylation-dehydrosulfenylation sequence to

introduce the α,β-unsaturation.
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Experimental Protocol: Synthesis of (+)-Apoverbenone
from (+)-Nopinone
This protocol is based on the widely adopted sulfenylation-dehydrosulfenylation methodology.

Step 1: Sulfenylation of (+)-Nopinone

To a solution of (+)-nopinone in an appropriate aprotic solvent (e.g., tetrahydrofuran) under

an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium

diisopropylamide (LDA) at a low temperature (e.g., -78 °C) to generate the corresponding

lithium enolate.

After stirring for a suitable time to ensure complete enolate formation, a sulfenylating agent,

such as diphenyl disulfide, is added to the reaction mixture.

The reaction is allowed to warm to room temperature and stirred until completion, which can

be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride and the product is extracted with an organic solvent (e.g., diethyl ether).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure to yield the crude α-phenylthionopinone.

Step 2: Oxidation to the Sulfoxide

The crude α-phenylthionopinone is dissolved in a suitable solvent such as methanol.

An oxidizing agent, for instance, sodium periodate (NaIO₄) in aqueous methanol, is added to

the solution. The use of NaIO₄ is preferred to avoid acidic byproducts that can lead to side

reactions like the Pummerer rearrangement.

The reaction mixture is stirred at room temperature until the oxidation is complete (monitored

by TLC).

The resulting mixture of diastereomeric sulfoxides is worked up by removing the solvent and

extracting the product with an organic solvent.
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Step 3: Dehydrosulfenylation (Syn-elimination)

The purified mixture of sulfoxides is dissolved in a high-boiling point solvent like toluene.

An excess of a mild base, such as potassium carbonate (K₂CO₃), is added to the solution.

The mixture is heated to reflux (around 120 °C) to induce syn-elimination of the

phenylsulfinyl group.

The reaction progress is monitored by TLC until all the sulfoxide has been consumed.

After cooling to room temperature, the solid base is filtered off, and the solvent is evaporated

under reduced pressure.

The crude (+)-Apoverbenone is then purified by vacuum distillation or column

chromatography to afford the final product in high yield and optical purity.

(+)-Nopinone Lithium Enolate1. LDA, THF, -78 °C α-Phenylthionopinone2. PhSSPh α-Phenylsulfinylnopinone
(diastereomeric mixture)

NaIO₄, aq. MeOH
(+)-Apoverbenone

Toluene, K₂CO₃, 120 °C

Click to download full resolution via product page

Caption: Synthesis of (+)-Apoverbenone from (+)-Nopinone.

Applications in Enantioselective Synthesis
(+)-Apoverbenone's rigid, chiral scaffold makes it an excellent starting material for the

stereocontrolled synthesis of complex molecules. Its enone functionality allows for participation

in key carbon-carbon bond-forming reactions with a high degree of facial selectivity.

Diels-Alder Reactions
As a chiral dienophile, (+)-Apoverbenone undergoes [4+2] cycloaddition reactions with various

dienes to produce optically active tricyclic compounds. The facial selectivity is dictated by the

steric hindrance of the gem-dimethyl bridge, directing the approach of the diene to the less

hindered face of the double bond. These reactions often proceed with high diastereoselectivity,

particularly when catalyzed by Lewis acids.
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Conjugate Addition Reactions
The α,β-unsaturated ketone system in (+)-Apoverbenone is susceptible to 1,4-conjugate

addition of nucleophiles. This reaction has been extensively utilized in the enantioselective

synthesis of cannabinoids. Organocuprate reagents, for example, add to the enone with high

stereoselectivity, transferring the chirality of (+)-Apoverbenone to the newly formed

stereocenter.

Experimental Protocol: Conjugate Addition for
Cannabinoid Synthesis (General Procedure)

In a flame-dried flask under an inert atmosphere, prepare the organocuprate reagent by

reacting an appropriate organolithium or Grignard reagent with a copper(I) salt (e.g., CuI or

CuCN) in an ethereal solvent like diethyl ether or tetrahydrofuran at low temperature.

In a separate flask, dissolve (+)-Apoverbenone in the same solvent.

Cool the solution of (+)-Apoverbenone to a low temperature (e.g., -78 °C).

Slowly add the freshly prepared organocuprate reagent to the solution of (+)-
Apoverbenone.

The reaction mixture is stirred at low temperature for a specified period, and the progress is

monitored by TLC.

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium

chloride.

The product is extracted with an organic solvent, and the combined organic layers are

washed, dried, and concentrated.

The resulting adduct can then be further elaborated to the target cannabinoid through

subsequent chemical transformations.
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Reactants

Reaction Intermediate Products(+)-Apoverbenone

Enolate Intermediate

1,4-Addition

Organocuprate
(e.g., R₂CuLi)

1,4-AdductProtonation (Workup) Cannabinoid Precursor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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